molecular formula C9H7Cl B6159441 1-chloro-2-ethynyl-3-methylbenzene CAS No. 2228993-04-0

1-chloro-2-ethynyl-3-methylbenzene

Cat. No.: B6159441
CAS No.: 2228993-04-0
M. Wt: 150.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-ethynyl-3-methylbenzene is a chlorinated benzene derivative with the molecular formula C9H7Cl. This compound is characterized by the presence of a chlorine atom, an ethynyl group, and a methyl group attached to a benzene ring. It is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethynyl-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-ethynyl-3-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. These processes may include the initial formation of the ethynyl group followed by chlorination. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-ethynyl-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Addition Reactions: Hydrogen halides like hydrogen chloride or hydrogen bromide in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

1-Chloro-2-ethynyl-3-methylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-chloro-2-ethynyl-3-methylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with nucleophiles. The ethynyl group can participate in addition reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These interactions are facilitated by the electronic properties of the benzene ring and the substituents attached to it .

Comparison with Similar Compounds

  • 1-Chloro-2-ethynylbenzene
  • 1-Chloro-3-ethynyl-2-methylbenzene
  • 1-Bromo-2-ethynylbenzene
  • 1-Chloro-4-ethynylbenzene

Comparison: 1-Chloro-2-ethynyl-3-methylbenzene is unique due to the presence of both an ethynyl group and a methyl group on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of selectivity and versatility in synthetic applications .

Properties

CAS No.

2228993-04-0

Molecular Formula

C9H7Cl

Molecular Weight

150.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.